

# Crystal Structure Analysis of 1-Allylhydantoin: A Technical Guide

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## Compound of Interest

Compound Name: 1-Allylhydantoin

Cat. No.: B1289076

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies and expected data associated with the crystal structure analysis of **1-Allylhydantoin**. While a comprehensive search of publicly available scientific literature and crystallographic databases did not yield a complete, published crystal structure for **1-Allylhydantoin**, this document outlines the established experimental protocols and data presentation standards for the crystallographic analysis of closely related hydantoin derivatives. The principles and procedures described herein are broadly applicable and provide a foundational framework for the crystallographic study of **1-Allylhydantoin**.

## Introduction to 1-Allylhydantoin

**1-Allylhydantoin** (CAS: 3366-93-6) is a five-membered heterocyclic compound belonging to the imidazolidine-2,4-dione class.<sup>[1]</sup> Its molecular formula is C<sub>6</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>, with a molecular weight of 140.14 g/mol.<sup>[1]</sup> Hydantoin and its derivatives are recognized as important scaffolds in medicinal chemistry, forming the core structure of various therapeutic agents.<sup>[2]</sup> The determination of the three-dimensional structure of **1-Allylhydantoin** through X-ray crystallography is fundamental to understanding its chemical reactivity, potential biological activity, and for guiding the rational design of new therapeutic agents. X-ray crystallography is the definitive method for elucidating the solid-state structure of molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions.

## Chemical Properties of 1-Allylhydantoin:

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	140.14 g/mol	<a href="#">[1]</a>
Appearance	White to Almost white powder to crystal	<a href="#">[1]</a>
Purity	>98.0%	<a href="#">[1]</a>
Melting Point	96.0 to 99.0 °C	

## Experimental Protocols for Crystal Structure Analysis

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of a hydantoin derivative like **1-Allylhydantoin**.

### Synthesis and Crystallization

The synthesis of **1-Allylhydantoin** for crystallographic analysis would typically involve the reaction of an appropriate allyl-substituted precursor with a cyanide and carbonate source, or other established methods for the synthesis of N-substituted hydantoins. The subsequent and crucial step is the growth of high-quality single crystals suitable for X-ray diffraction.

#### Generalized Crystallization Protocol:

- **Dissolution:** Dissolve the purified **1-Allylhydantoin** powder in a suitable solvent or a mixture of solvents at an elevated temperature to achieve saturation. Common solvents for hydantoin derivatives include ethanol, methanol, and acetone.
- **Slow Cooling/Evaporation:** Allow the saturated solution to cool slowly to room temperature. Alternatively, slow evaporation of the solvent at a constant temperature can be employed. This process encourages the formation of a small number of large, well-ordered crystals rather than a large number of small, imperfect crystals.

- Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.

## X-ray Data Collection and Structure Refinement

The following protocol outlines the determination of a crystal structure using a single-crystal X-ray diffractometer.

General Protocol for Data Collection and Structure Refinement:

- Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected using a diffractometer, typically with Mo K $\alpha$  ( $\lambda = 0.71073 \text{ \AA}$ ) or Cu K $\alpha$  ( $\lambda = 1.5418 \text{ \AA}$ ) radiation. A series of diffraction images are collected by rotating the crystal through a range of angles.
- Data Reduction: The collected images are processed to measure the intensities of the thousands of diffraction spots. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects) to produce a final set of structure factors.
- Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model is then refined using full-matrix least-squares on  $F^2$  to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- Validation: The final refined structure is validated using tools such as CHECKCIF to ensure its geometric and crystallographic quality.

## Data Presentation: Representative Crystallographic Data

As the specific crystallographic data for **1-Allylhydantoin** is not publicly available, the following tables present a representative set of data for a generic hydantoin derivative to illustrate the

standard format for reporting such information.

Table 1: Crystal Data and Structure Refinement Details (Example)

Parameter	Value
Empirical formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>
Formula weight	140.14
Temperature	100(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 <sub>1</sub> /c
Unit cell dimensions	a = 8.123(4) Å α = 90°
	b = 10.456(5) Å β = 105.45(3)°
	c = 9.345(4) Å γ = 90°
Volume	765.4(7) Å <sup>3</sup>
Z	4
Density (calculated)	1.215 Mg/m <sup>3</sup>
Absorption coefficient	0.090 mm <sup>-1</sup>
F(000)	296
Crystal size	0.25 x 0.20 x 0.15 mm <sup>3</sup>
Theta range for data collection	2.50 to 28.00°
Index ranges	-10<=h<=10, -13<=k<=13, -12<=l<=12
Reflections collected	7890
Independent reflections	1876 [R(int) = 0.034]
Completeness to theta = 25.242°	99.8 %
Refinement method	Full-matrix least-squares on F <sup>2</sup>
Data / restraints / parameters	1876 / 0 / 118
Goodness-of-fit on F <sup>2</sup>	1.05

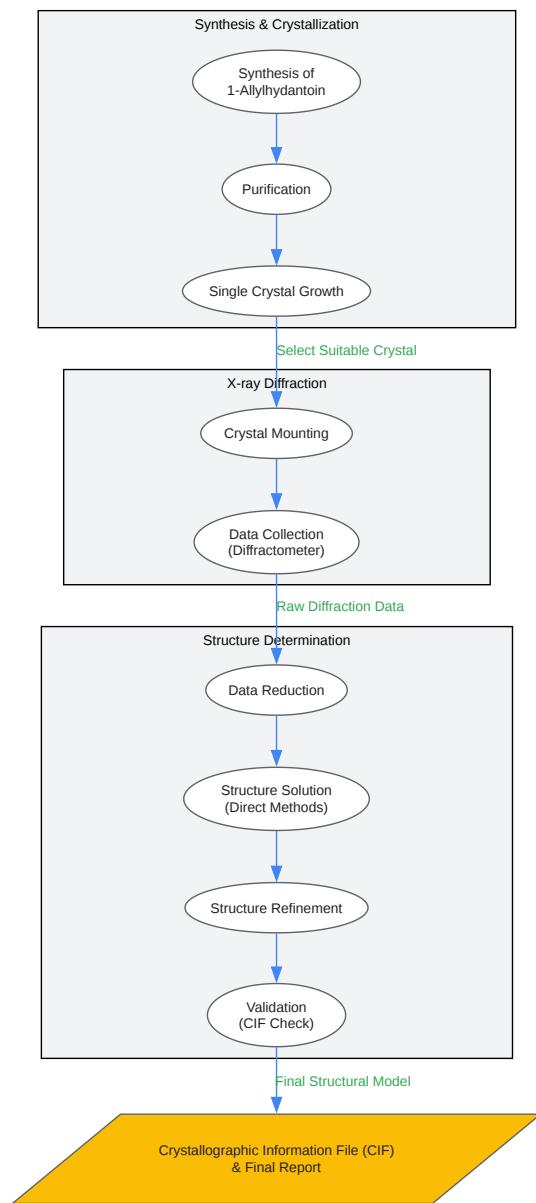
Final R indices [ $I > 2\sigma(I)$ ]	R1 = 0.045, wR2 = 0.112
R indices (all data)	R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole	0.35 and -0.25 e. $\text{\AA}^{-3}$

Table 2: Selected Bond Lengths ( $\text{\AA}$ ) and Angles ( $^\circ$ ) (Example)

Bond	Length ( $\text{\AA}$ )	Angle	Angle ( $^\circ$ )
N1-C2	1.375(2)	C5-N1-C2	112.5(1)
N1-C5	1.458(2)	O2-C2-N1	125.4(1)
C2-O2	1.213(2)	O2-C2-N3	125.1(1)
C2-N3	1.380(2)	N1-C2-N3	109.5(1)
N3-C4	1.462(2)	C4-N3-C2	111.8(1)
C4-O4	1.209(2)	O4-C4-N3	126.3(1)
C4-C5	1.521(2)	O4-C4-C5	124.2(1)
N3-C4-C5	109.5(1)		
N1-C5-C4	102.3(1)		

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a compound like **1-Allylhydantoin**.



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Caption: Workflow for Crystal Structure Analysis.

In conclusion, while the specific crystal structure of **1-Allylhydantoin** has not been publicly detailed, the established methodologies for the analysis of related compounds provide a clear

and reliable pathway for its determination. The data presented in this guide serves as a template for the expected outcomes of such an analysis, which would be invaluable for the fields of medicinal chemistry and drug development.

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## References

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